Chlorphenesin

説明

特性

IUPAC Name |

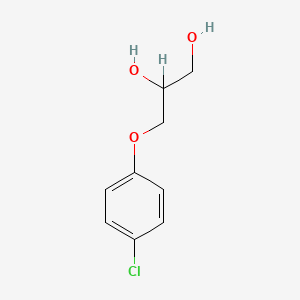

3-(4-chlorophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAEAUPQDYUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049028 | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+01 g/L | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-29-0 | |

| Record name | Chlorphenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorphenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86–92, 78 °C | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Glycidol Condensation with p-Chlorophenol

The earliest reported method (GB628497) involved reacting p-chlorophenol with glycidol in pyridine at 60–80°C, followed by diethyl ether-petroleum ether crystallization. While achieving 70–75% yields, this route required flammable ethers and generated stoichiometric pyridine hydrochloride waste. Post-treatment demanded multiple aqueous washes and vacuum distillation, increasing energy consumption by 40% compared to modern alternatives.

Epichlorohydrin Hydrolysis Route

Chinese Patent CN101445436A detailed a two-step process: epichlorohydrin hydrolysis in dilute H₂SO₄ (50°C, 4 h) followed by p-chlorophenol coupling under NaOH (1.2 eq, 80°C). Although avoiding pyridine, this method introduced corrosive sulfuric acid, complicating equipment selection. The tandem reactions cumulatively produced 68–72% yields with 8–12% dimeric byproducts, necessitating chromatographic purification.

Modern Industrial Synthesis Strategies

Phase-Transfer Catalyzed Alkylation

A breakthrough emerged using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst (PTC). Combining p-chlorophenol (1 eq), 3-chloro-1,2-propanediol (1.85 eq), and 10% NaOH (1.85 eq) at 105°C for 3 h achieved 95.1% yield. The TBAB (0.5 mol%) facilitated interfacial anion exchange, accelerating nucleophilic substitution. Post-reaction, chloroform/water (3:2 v/v) crystallization provided 99.64% pure product.

Table 1: Phase-Transfer Catalysis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TBAB Loading | 0.4–0.6 mol% | ±2.1% yield |

| NaOH Concentration | 8–12% (aq.) | ±4.7% yield |

| Reaction Temperature | 100–110°C | ±3.9% yield |

| Molar Ratio (PCP:3CP) | 1:1.8–2.0 | ±5.2% yield |

One-Pot Alkaline Ethanolysis

The current industrial standard (CN111056928A) employs ethanol as green solvent and reaction medium. Key steps:

- Charge p-chlorophenol (1 eq), 3-chloro-1,2-propanediol (1.2–1.5 eq), and ethanol (3.2 vol)

- Heat to 75–85°C under N₂

- Add 40% NaOH (1.1 eq) over 1 h

- Maintain 3–5 h until HPLC shows <2% starting material

Cooling to 20°C precipitates NaCl byproduct, filtered before ethanol-water (1:4) crystallization. This method achieved 90.9% isolated yield with 99.3% HPLC purity, avoiding PTC costs.

Table 2: One-Pot vs. PTC Method Economic Comparison

| Metric | One-Pot Method | PTC Method |

|---|---|---|

| Raw Material Cost ($/kg) | 12.41 | 14.87 |

| Cycle Time (h) | 6.5 | 5.2 |

| Wastewater (L/kg) | 8.7 | 11.2 |

| Energy Consumption (kWh/kg) | 18.9 | 22.4 |

Critical Process Parameters and Optimization

Alkali Selection and Stoichiometry

Sodium hydroxide (35–50% aq.) outperforms KOH in minimizing esterification side reactions. Molar ratios >1.3 eq NaOH increase hydrolysis of 3-chloro-1,2-propanediol to glycerol, reducing yield by 7–9%. Controlled addition rates (<0.5 eq/h) prevent local base accumulation that degrades chloro-propanediol.

Solvent Systems and Crystallization

Ethanol-water mixtures (1:4 to 1:1) enable >90% recovery during crystallization. Methanol-water systems accelerate crystallization but require -10°C cooling, increasing energy costs by 15%. Tertiary amyl alcohol co-solvents (5–10 vol%) reduce oiling-out phenomena, enhancing crystal habit.

Temperature Profiling

Reaction initiation at 65–70°C prevents premature NaCl precipitation. Exothermic reaction requires jacketed cooling to maintain 80±2°C—temperatures >90°C induce Fries rearrangement byproducts (3–5%). Controlled cooling at 0.5°C/min post-reaction minimizes inclusion impurities.

化学反応の分析

科学研究における用途

クロルフェネシンは、科学研究において幅広い用途があります。

科学的研究の応用

Chlorphenesin is a chlorophenol derivative with antimicrobial properties . It has a variety of applications, including use as a preservative in cosmetics and as an active pharmaceutical ingredient .

Scientific Research Applications

Immunosuppressive Activity: this compound has been studied for its immunosuppressive effects on B and T lymphocytes .

- In vitro assays showed that this compound, at doses of 20 to 50 µg/ml, inhibited mitogenic responses of B and T cells from mice and humans .

- Mixed lymphocyte reactions in cells from inbred strains of mice and unrelated humans were also inhibited at concentrations of approximately 50 µg/ml .

- This compound may have a broad spectrum of suppressive effects on both B and T lymphocytes, with a predominant inhibition of proliferative responses .

Effect on Immune Response: this compound's effect on the immune response has been studied in mice, rabbits, and guinea pigs .

- The joint administration of an antigen with this compound greatly reduced the number of antibody-forming cells in the spleen .

- Simultaneous administration of antigen with this compound also resulted in suppression of formation of humoral antibodies in mice and rabbits .

- This compound was effective as an immunosuppressive agent only when administered jointly with an antigen, and it did not affect existing antibody levels or increase the susceptibility of the animals to infections .

Anticarcinogenicity: this compound has demonstrated anticarcinogenic effects in mice .

- This compound caused a pronounced sparing effect on mortality due to leukemia after infection with Rauscher murine leukemia virus (RMLV) .

- Additional experiments suggested that this compound was acting on malignant cells rather than against the transforming virus .

Cosmetic Applications

This compound is used as a preservative in cosmetics due to its antimicrobial properties .

- It helps to prevent the growth of bacteria and fungi in cosmetic products, thereby extending their shelf life .

- This compound was classified as a non-irritant in a study with a primary irritation index (PII) of 0.1 .

Case Studies

Dermatitis: There have been reports of facial dermatitis due to this compound in cosmetics .

- A 38-year-old woman developed widespread acute dermatitis after using an antifungal powder and cream, both containing this compound .

- A 60-year-old atopic woman developed facial eczema after applying a foundation containing this compound .

- A 33-year-old woman who used a moisturizing cream containing this compound had a 1-month history of facial eczema .

- A 24-year-old man developed a symmetrical vesciculo-bullous eruption on his feet after using an ointment containing 0.5% this compound .

Clinical Trials Involving Cancer Patients: Clinical trials involving cancer patients were conducted with this compound .

- Patients with a wide range of neoplasms were treated with this compound for periods ranging from 1 to 6 weeks .

- Treatment with this compound was ineffective in cases of carcinoma and sarcoma, but in some cases of squamous cell carcinoma of the skin, complete or substantial remission was achieved .

Safety and Sensitization

This compound has been evaluated for its safety and sensitization potential .

- In a modified guinea pig maximization test, this compound did not induce sensitization at concentrations of 0.5% or 1% .

- However, some cases of contact dermatitis have been reported in individuals using cosmetic products containing this compound .

Other Applications

作用機序

クロルフェネシンの正確な作用機序は、まだ十分に解明されていません。 骨格筋に直接作用するのではなく、中枢神経系で作用することが知られています . クロルフェネシンは、脳に送られる神経インパルスや痛みをブロックし、筋肉の弛緩と痛みの軽減に役立ちます . また、ヒスタミン放出のモジュレーターとしても研究されています .

類似化合物との比較

生物活性

Chlorphenesin is a synthetic compound primarily used as a preservative in cosmetics and personal care products. It exhibits a range of biological activities, including antimicrobial, immunomodulatory, and potential toxicological effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

1. Chemical Structure and Properties

This compound (C₈H₉ClO₃) is a chlorinated phenolic compound. Its chemical structure contributes to its biological activity, particularly its antimicrobial properties. The compound is typically used at concentrations ranging from 0.3% to 1% in various formulations.

2. Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties against various bacteria and fungi.

2.1 Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of this compound against 42 strains of gram-negative and gram-positive bacteria, including opportunistic pathogens. The results indicated that this compound effectively inhibited the growth of several bacterial strains:

| Bacterial Strain | Inhibition Observed |

|---|---|

| Acinetobacter spp. | Total inhibition |

| Burkholderia cepacia complex | Total inhibition |

| Stenotrophomonas maltophilia | Total inhibition |

| Pseudomonas aeruginosa | Growth observed |

| Pluralibacter gergoviae | Variable response |

The study concluded that while this compound inhibited many strains, some strains of Pseudomonas aeruginosa showed resistance, indicating variability in susceptibility among different bacterial species .

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, impacting both cellular and humoral immunity.

3.1 In Vivo Studies

In a study involving male Sprague-Dawley rats, this compound was administered at varying doses to assess its effects on immune parameters:

- High-Dose Group : Significant reductions in hemoglobin levels and alterations in liver enzyme levels (GPT) were observed (P < 0.01).

- Spleen and Thymus Weights : Notably lower spleen and thymus weights were recorded in high-dose animals compared to controls (P < 0.05) .

These findings suggest that this compound may exert immunosuppressive effects at higher concentrations.

4. Safety and Toxicological Data

Safety assessments have been conducted to evaluate potential toxicity associated with this compound use.

4.1 Skin Sensitization and Irritation

Clinical evaluations have shown that this compound does not induce sensitization or significant skin irritation at concentrations commonly used in cosmetic formulations:

- Patch Testing : No positive reactions were recorded in patients tested with this compound at concentrations of 0.5% and 1% .

4.2 Hematological Changes

In high-dose studies, significant hematological changes were noted, indicating potential toxicological risks associated with excessive exposure:

- Increased IgG and IgM serum levels were observed in high-dose females when adjusted for pre-dose levels .

5. Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

- A case study on the use of this compound as a preservative in cosmetic formulations demonstrated its effectiveness in preventing microbial growth while maintaining product stability .

- Another study focused on the comparative efficacy of this compound against benzyl alcohol showed that this compound required lower concentrations for effective microbial reduction .

6. Conclusion

This compound exhibits significant biological activity characterized by its antimicrobial efficacy and immunomodulatory effects. While it is generally considered safe for use in cosmetics at regulated concentrations, caution is warranted due to potential immunosuppressive effects at higher doses.

Further research is needed to fully understand the mechanisms underlying its biological activities and to assess long-term safety implications for human health.

Q & A

Q. What biochemical pathways or mechanisms does chlorphenesin target in its antimicrobial activity?

this compound exhibits antimicrobial activity by disrupting bacterial and fungal cell membranes, leading to leakage of intracellular components and inhibition of metabolic processes. Its efficacy is concentration-dependent, with studies showing bactericidal activity against gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungicidal effects against Aspergillus niger and Candida albicans at concentrations of 0.1–0.3% . Mechanistically, it inhibits IgE-mediated histamine release in allergic responses, a property initially identified in pharmaceutical research .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Infrared (IR) spectral analysis is critical for verifying chemical stability and excipient compatibility. For example, IR spectra of this compound in emulgel formulations show characteristic absorption bonds (e.g., O-H stretching at 3351 cm⁻¹), confirming no interactions with excipients like cetostearyl alcohol or glycerin . Stability studies should include accelerated testing under varying temperatures and humidity, with HPLC or UV spectrophotometry for quantifying degradation products .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they influence toxicity assessments?

In vivo studies in rats indicate that this compound is absorbed through the skin and metabolized via glucuronidation, with 96% excreted in urine within 96 hours. No toxic metabolites are reported, and its reversible immunosuppressive effects (e.g., inhibition of antigen-specific IgE) show no long-term immune compromise .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in bioavailability and environmental conditions. For example, the IQ model (non-linear regression) predicts this compound’s antimicrobial log-reduction more accurately than linear models, particularly for concentrations >0.3%. This model accounts for time-dependent efficacy and microbial regrowth thresholds, which are critical for translating in vitro data (e.g., agar diffusion assays) to in vivo dermatological applications .

Q. What experimental design considerations are critical for optimizing this compound’s preservative efficacy in multi-component formulations?

Key factors include:

- pH compatibility : this compound’s activity declines above pH 6.0 due to ionization .

- Synergistic agents : Combining with benzyl alcohol (1–1.9%) enhances fungicidal activity but requires Q-value optimization (0.003–0.014) to avoid antagonistic effects .

- Emulsion stability : Homogenizer speed (≥2000 RPM) and water bath temperature (25–30°C) significantly impact particle size distribution in emulgels, affecting release kinetics (e.g., Korsmeyer-Peppas model, n = 0.45–0.89) .

Q. How can researchers address conflicting data on this compound’s dermal absorption and systemic exposure risks?

Conflicting absorption rates (e.g., 5–15% in human vs. 20–30% in rat models) stem from interspecies differences in stratum corneum thickness. Methodologically, Franz diffusion cells with human skin explants and LC-MS/MS quantification improve translational relevance. Studies must control for formulation type (e.g., emulgel vs. cream) and occlusion, which increase bioavailability .

Methodological Guidance

Q. What statistical models are recommended for analyzing this compound’s dose-response relationships in antimicrobial studies?

The IQ model (y = D × (1 – e^{-k×Q}), where Q = 0.014 for this compound) outperforms linear models for log-reduction predictions (R² = 0.906 vs. 0.55). This model accommodates tailing effects in microbial survival curves and is validated for up to 5-log reductions .

Q. How should researchers design assays to differentiate this compound’s direct antimicrobial effects from excipient-mediated activity?

Use time-kill assays with staggered excipient addition. For example:

- Pre-treat microbial cultures with excipients (e.g., glycerin) for 24 hours.

- Add this compound and monitor viability via ATP bioluminescence.

- Compare results to controls without excipients to isolate synergistic/antagonistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。